molecular formula C32H71N5O2 B12764405 N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid CAS No. 68611-21-2

N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid

Cat. No.: B12764405
CAS No.: 68611-21-2
M. Wt: 557.9 g/mol
InChI Key: ZGRSWMWKYMRMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex is a synthetic compound that combines the properties of stearic acid and a polyamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex typically involves the reaction of stearic acid with a polyamine derivative. The reaction conditions may include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Catalysts: Acid or base catalysts to promote the reaction.

    Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this complex may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The complex can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

In chemistry, this complex is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology

In biological research, the compound may be used to study cell membrane interactions and as a component in drug delivery systems.

Medicine

Industry

In industrial applications, the compound is used in the production of surfactants, lubricants, and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex involves its interaction with cellular membranes and proteins. The polyamine component can bind to negatively charged sites on cell membranes, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport.

Comparison with Similar Compounds

Similar Compounds

    Stearic Acid Derivatives: Compounds like stearic acid monoethanolamide and stearic acid diethanolamide.

    Polyamine Derivatives: Compounds such as spermidine and spermine.

Uniqueness

The uniqueness of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex lies in its dual functionality, combining the properties of stearic acid and polyamines. This allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

68611-21-2

Molecular Formula

C32H71N5O2

Molecular Weight

557.9 g/mol

IUPAC Name

N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C14H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-18(2)11-6-14-19(12-4-8-16)13-5-10-17-9-3-7-15/h2-17H2,1H3,(H,19,20);17H,3-16H2,1-2H3

InChI Key

ZGRSWMWKYMRMSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CCCN(CCCN)CCCNCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.